molecular formula C7H13NO6 B1378513 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate CAS No. 1434142-00-3

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate

Cat. No.: B1378513
CAS No.: 1434142-00-3
M. Wt: 207.18 g/mol
InChI Key: OEEBPLXSKKJIQH-UHFFFAOYSA-N
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Description

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate is a chemical compound that features an oxetane ring substituted with aminomethyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate typically involves the reaction of 3-Aminomethyl-3-(hydroxymethyl)oxetane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from the reactions of this compound include aldehydes, carboxylic acids, primary amines, and various substituted oxetane derivatives .

Scientific Research Applications

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The oxetane ring can also undergo ring-opening reactions, which can further modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate is unique due to the presence of both aminomethyl and hydroxymethyl groups on the oxetane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.C2H2O4/c6-1-5(2-7)3-8-4-5;3-1(4)2(5)6/h7H,1-4,6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEBPLXSKKJIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)CO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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